5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyran ring, methoxybenzyl, and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of boronic esters as protective groups during the acylation, silylation, and alkylation processes . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl and methylbenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but differs in overall structure and properties.
Anisyl alcohol: Another compound with a methoxybenzyl group, used primarily as a fragrance and flavorant.
Uniqueness
5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of functional groups and the presence of the pyran ring, which imparts distinct chemical and biological properties not found in simpler compounds like 4-methoxybenzyl alcohol or anisyl alcohol.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-N-[(4-methylphenyl)methyl]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-15-6-8-16(9-7-15)12-23-22(25)20-11-19(24)21(14-28-20)27-13-17-4-3-5-18(10-17)26-2/h3-11,14H,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZULOLQSLGNNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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